molecular formula C20H23N5 B14366304 4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) CAS No. 91920-81-9

4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)

Cat. No.: B14366304
CAS No.: 91920-81-9
M. Wt: 333.4 g/mol
InChI Key: KXZMCWJPLITFIA-UHFFFAOYSA-N
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Description

4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a pyridine ring linked to two methylbenzene-1,3-diamine moieties through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) typically involves the condensation of pyridine-3-carbaldehyde with 2-methylbenzene-1,3-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific tyrosine kinases.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) involves its interaction with molecular targets such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anticancer therapy .

Properties

CAS No.

91920-81-9

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(2,4-diamino-3-methylphenyl)-pyridin-3-ylmethyl]-2-methylbenzene-1,3-diamine

InChI

InChI=1S/C20H23N5/c1-11-16(21)7-5-14(19(11)23)18(13-4-3-9-25-10-13)15-6-8-17(22)12(2)20(15)24/h3-10,18H,21-24H2,1-2H3

InChI Key

KXZMCWJPLITFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)C(C2=CN=CC=C2)C3=C(C(=C(C=C3)N)C)N)N

Origin of Product

United States

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